REACTION_SMILES
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[Al+3:2].[CH3:18][CH2:19][O:20][CH2:21][CH3:22].[Cl:7][c:8]1[n:9][c:10]([CH3:17])[cH:11][c:12]([C:14](=[O:15])[OH:16])[cH:13]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[Cl:7][c:8]1[n:9][c:10]([CH3:17])[cH:11][c:12]([CH2:14][OH:15])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)O)cc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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Cc1cc(CO)cc(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |